molecular formula C14H14 B1295036 2,4'-Dimethylbiphenyl CAS No. 611-61-0

2,4'-Dimethylbiphenyl

Cat. No. B1295036
CAS RN: 611-61-0
M. Wt: 182.26 g/mol
InChI Key: SHMKKPZGLDISGT-UHFFFAOYSA-N
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Description

2,4'-Dimethylbiphenyl is a compound that is structurally related to biphenyls, which are a class of compounds consisting of two benzene rings connected by a single bond. The dimethyl substitution at the 2 and 4' positions indicates the presence of two methyl groups attached to the carbon atoms in these positions on the biphenyl structure. While the provided papers do not directly discuss 2,4'-Dimethylbiphenyl, they do provide insights into the synthesis, structure, and properties of various dimethyl-substituted organic compounds, which can be used to infer some aspects of 2,4'-Dimethylbiphenyl.

Synthesis Analysis

The synthesis of dimethyl-substituted compounds often involves the use of starting materials that already contain methyl groups or the introduction of methyl groups through various chemical reactions. For example, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involved the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Similarly, the synthesis of other dimethyl-substituted compounds may involve the use of dimethyl precursors or reactions that introduce methyl groups at specific positions on the organic framework.

Molecular Structure Analysis

The molecular structure of dimethyl-substituted compounds can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol was determined using this method, revealing the presence of planar hydrogen-bonded rings . The structure of 2,4'-Dimethylbiphenyl would likely show the biphenyl core with the two methyl groups affecting the overall conformation and possibly the electronic distribution of the molecule.

Chemical Reactions Analysis

Dimethyl-substituted compounds can undergo a variety of chemical reactions depending on their functional groups and the positions of the methyl substituents. For example, the reactivity of a gold(I) dimer with alkyl halides was studied, showing the formation of heteroaurate(I) and organogold(III) complexes . While this specific reaction does not involve 2,4'-Dimethylbiphenyl, it demonstrates the potential reactivity of dimethyl-substituted aromatic compounds in the presence of transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl-substituted compounds are influenced by their molecular structure. For example, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, and the effect of hyperconjugative interactions on the stability of the structure was determined . The physical properties such as melting point, boiling point, solubility, and the chemical properties like reactivity, stability, and electronic properties of 2,4'-Dimethylbiphenyl would be influenced by the presence of the methyl groups and the biphenyl core.

Scientific Research Applications

Nonlinear Optical Properties

A study investigated the nonlinear optical properties of derivatives of dimethylbiphenyl, revealing potential applications in optical devices. The compounds displayed significant nonlinear optical absorption coefficients and refraction indexes, suggesting their suitability for future optical devices applications (Zidan, Al-Ktaifani, & Allahham, 2015).

Molecular Structure Analysis

Research on the molecular structure of dimethylbiphenyls, such as 4,4'-diamino-3,3'-dimethylbiphenyl, contributes to understanding their crystallography and potential applications in various fields. These studies provide insights into the non-coplanar arrangement of phenyl rings and other structural details (Chawdhury, Hargreaves, & Sullivan, 1968).

Catalytic Applications

Catalytic properties of dimethylbiphenyl derivatives are explored in various chemical reactions. For example, 2,2'-diamino-6,6'-dimethylbiphenyl has been found efficient in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions, highlighting its potential in synthetic chemistry (Lu et al., 2010).

Photodegradation Studies

Studies on the photodegradation of dimethylbiphenyls in natural seawater contribute to understanding environmental impacts. This research provides insights into the degradation process of these compounds in marine environments (Anba-Lurot et al., 1995).

Synthesis and Solid-State Structures

Research on the synthesis and solid-state structures of dimethylbiphenyl derivatives contributes to material science. These studies offer a deeper understanding of the conformation and stability of these compounds, which is crucial for their application in various fields (Pomerantz, Amarasekara, & Rasika Dias, 2002).

properties

IUPAC Name

1-methyl-2-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMKKPZGLDISGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209990
Record name 1,1'-Biphenyl, 2,4'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dimethylbiphenyl

CAS RN

611-61-0
Record name 2,4′-Dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,4'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-Dimethylbiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.09 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3+ItBu
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0255 mmol
Type
reagent
Reaction Step One
Quantity
0.51 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
MP Hartshorn, MC Judd, RJ Martyn… - Australian Journal of …, 1990 - CSIRO Publishing
Reaction of 3,4,5-trimethylbiphenyl (1) with nitrogen dioxide gives four mononitro compounds (3)-(6) and three dinitro compounds (7)-(9). Similar reaction of 2,3,4-trimethylbiphenyl (2) …
Number of citations: 2 www.publish.csiro.au
JH Parish, MC Whiting - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
47 14 Parish and Whiting: ether-acid partition to segregate the diphenylamine fraction; yields are based on the weights of chromatographic fractions, from which crystalline products …
Number of citations: 15 pubs.rsc.org
GN Koshel', SG Koshel', MV Postnova… - Kinetics and …, 2004 - Springer
Liquid-phase catalytic oxidation into acids by air was studied for the following hydrocarbons: isomers of cyclohexyltoluenes and cyclohexyl derivatives of para-xylene, mesitylene, …
Number of citations: 5 link.springer.com
JK Hambling, DH Hey, GH Williams - Journal of the Chemical Society …, 1962 - pubs.rsc.org
488 Humbling, Hey, and Williams: which was collected, as described above, during the preparation of 2, 4'-dimethylbiphenyl. Crystallisation of this crude material from ethanol gave 4, 4'-…
Number of citations: 0 pubs.rsc.org
SG Koshel, NV Lebedeva, EK Rudkovskii… - Russian journal of …, 1997 - elibrary.ru
Number of citations: 2 elibrary.ru
EP Kaplan, ZI Kazakova, AD Petrov - Bulletin of the Academy of Sciences …, 1966 - Springer
Conclusions 1. Both of the phenyl rings in biphenyl participate in the formation of adducts with lithium in tetrahydrofuran. 2. In the reaction of lithium-biphenyl adducts with CH 3 Br with …
Number of citations: 3 link.springer.com
EC Taylor, F Kienzle, A McKillop - Journal of the American …, 1970 - ACS Publications
Unrecrystallized arylthallium ditrifluoroacetates rich in the predominant isomer were used (ref 4b). The presence of small amounts of the other positional isomers accounts for the …
Number of citations: 40 pubs.acs.org
H Iataaki, H Yoshimoto - The Journal of Organic Chemistry, 1973 - ACS Publications
Coupling of toluene gives bitolyl in 20,600% yield based on palladium acetate used, indicating reoxida-tion of reduced palladium. Bitolyls formed consisted of six isomers, the …
Number of citations: 142 pubs.acs.org
H Trachtman, JJ Hogan, V Tesar, R Komers - Drugs of the Future, 2020 - access.portico.org
80 Drugs of the Future 2020, 45 (2) b) Suzuki coupling of boronate ester (XXIV) with 1-bromo-2, 4-dimethylbenzene (XXV) using Pd (OAc) 2,(p-tol) 3P and K2CO3 in toluene at 80 C …
Number of citations: 4 access.portico.org
J Kříž, J Punčochářová, L Vodićka - Journal of Chromatography A, 1986 - Elsevier
The influence of the molecular structure of 58 alkylbiphenyls and related compounds on their retention behaviour on silica has been studied. The moisture control system was …
Number of citations: 4 www.sciencedirect.com

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